PASS Prediction Profile: Differentiated Biological Activity Spectrum vs. Class Baseline
In silico PASS (Prediction of Activity Spectra for Substances) analysis provides a quantitative, class-level comparison of predicted biological activities. For 1-(4-Hydroxypyridin-2-yl)ethanone, the model predicts a high probability (Pa=0.718) of acting as a signal transduction pathways inhibitor, a notable probability (Pa=0.620) for chloride peroxidase inhibition, and a significant probability (Pa=0.584) for protein kinase inhibition [1]. In contrast, a structurally distinct 4-hydroxypyridine derivative (1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone) lacks this specific predicted kinase inhibition profile, instead being primarily linked to antimicrobial properties . This difference underscores the impact of specific substitution patterns on the predicted biological target engagement of the core scaffold.
| Evidence Dimension | Predicted Probability of Biological Activity (PASS Pa value) |
|---|---|
| Target Compound Data | Pa = 0.718 (Signal transduction pathways inhibitor); Pa = 0.584 (Protein kinase inhibitor) |
| Comparator Or Baseline | 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone: Predicted antimicrobial activity (no quantitative kinase inhibition Pa value reported) |
| Quantified Difference | Target compound shows a predicted Pa of 0.584 for protein kinase inhibition; comparator does not. |
| Conditions | In silico PASS model; compound structure submitted for activity spectrum prediction. |
Why This Matters
This data guides researchers toward specific target classes (e.g., kinases) where the 4-hydroxy-2-yl isomer is more likely to be a productive starting point for hit discovery, informing the selection of a focused screening library.
- [1] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. DOI: 10.1038/s41598-025-27674-7 View Source
